molecular formula C10H8O10S3 B1594349 2-Naphthol-3,6,8-trisulfonic acid CAS No. 6259-66-1

2-Naphthol-3,6,8-trisulfonic acid

Cat. No.: B1594349
CAS No.: 6259-66-1
M. Wt: 384.4 g/mol
InChI Key: ANYNWDCUWOSEFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Naphthol-3,6,8-trisulfonic acid is an organic compound with the molecular formula C₁₀H₈O₁₀S₃. It is a derivative of naphthalene, featuring three sulfonic acid groups attached to the naphthol structure. This compound is known for its significant role in the synthesis of dyes and pigments, particularly in the production of azo dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthol-3,6,8-trisulfonic acid typically involves the sulfonation of 2-naphthol. The process begins by heating 2-naphthol with sulfuric acid monohydrate at 115°C for 3 hours. After cooling, 65% oleum is added, and the mixture is heated again at 115°C for 12 hours. The reaction mixture is then poured into water, and salt is added to the hot solution to crystallize the sodium salt of the product .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The use of fuming sulfuric acid and controlled reaction conditions ensures the efficient conversion of 2-naphthol to the desired trisulfonic acid derivative .

Chemical Reactions Analysis

Types of Reactions

2-Naphthol-3,6,8-trisulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Sulfuric Acid: Used in the initial sulfonation process.

    Ammonia Water: Utilized in the amination reaction.

    Alkali: Employed in the alkali fusion process.

Major Products

    2-Aminonaphthalene-3,6,8-trisulfonic acid: Formed through amination.

    Dihydroxynaphthalenedisulfonic acids: Produced via alkali fusion.

    Azo Dyes: Resulting from diazo coupling reactions.

Scientific Research Applications

2-Naphthol-3,6,8-trisulfonic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Naphthol-3,6,8-trisulfonic acid primarily involves its role as a coupling component in azo dye synthesis. The sulfonic acid groups enhance its solubility in water, facilitating its interaction with other chemical species. The molecular targets and pathways involved include electrophilic aromatic substitution reactions, where the compound acts as a nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthol-6,8-disulfonic acid
  • 2-Naphthol-3,6-disulfonic acid
  • 7-Hydroxynaphthalene-1,3,6-trisulfonic acid

Uniqueness

2-Naphthol-3,6,8-trisulfonic acid is unique due to its three sulfonic acid groups, which provide enhanced solubility and reactivity compared to its disulfonic acid counterparts. This makes it particularly valuable in the synthesis of complex azo dyes and other industrial applications .

Properties

IUPAC Name

7-hydroxynaphthalene-1,3,6-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O10S3/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYNWDCUWOSEFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)O)S(=O)(=O)O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211628
Record name 2-Naphthol-3,6,8-trisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6259-66-1
Record name 7-Hydroxy-1,3,6-naphthalenetrisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6259-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthol-3,6,8-trisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006259661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol-3,6,8-trisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-hydroxynaphthalene-1,3,6-trisulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.825
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-NAPHTHOL-3,6,8-TRISULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CXX7DB88J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Naphthol-3,6,8-trisulfonic acid
Reactant of Route 2
Reactant of Route 2
2-Naphthol-3,6,8-trisulfonic acid
Reactant of Route 3
2-Naphthol-3,6,8-trisulfonic acid
Reactant of Route 4
2-Naphthol-3,6,8-trisulfonic acid
Reactant of Route 5
Reactant of Route 5
2-Naphthol-3,6,8-trisulfonic acid
Reactant of Route 6
2-Naphthol-3,6,8-trisulfonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.